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Compound of Interest

Compound Name: 4-Propoxycinnamic acid

Cat. No.: B2656143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential biological activities of 4-Propoxycinnamic acid. The information is intended to
support research and development efforts in medicinal chemistry, pharmacology, and related
scientific disciplines.

Chemical Structure and Properties

4-Propoxycinnamic acid, also known as (E)-3-(4-propoxyphenyl)acrylic acid, is a derivative of
cinnamic acid characterized by a propoxy group at the para position of the phenyl ring. Its
chemical structure is depicted below.

Chemical Structure of 4-Propoxycinnamic acid

A 2D representation of the 4-Propoxycinnamic acid molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Propoxycinnamic acid is presented in
the table below.
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Property Value Source
(2E)-3-(4-
IUPAC Name ) ) [1]
propoxyphenyl)acrylic acid
CAS Number 69033-81-4 [1]
Molecular Formula C12H1403 [1]
Molecular Weight 206.24 g/mol [1]
White to orange to green
Appearance
powder/crystal
Melting Point 168 °C
Boiling Point 364.8 °C at 760 mmHg [1]
Density 1.132 g/cm3 [1]
CCCOC1=CcC=C(C=C1)C=CC
SMILES [1]
(=0)O
INChIl=1S/C12H1403/c1-2-9-
15-11-6-3-10(4-7-11)5-8-
InChl [1]

12(13)14/h3-8H,2,9H2,1H3,
(H,13,14)/b8-5+

Spectroscopic Data (Predicted)

While experimental spectra for 4-Propoxycinnamic acid are not readily available in public

databases, the following data has been predicted based on the analysis of closely related

structures and computational models. These predictions can serve as a guide for the

interpretation of experimental data.

Predicted *H NMR Data (in CDCIs)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~12.0 br s 1H -COOH

~7.70 d,J=16 Hz 1H Ar-CH=

750 d 1=85 Hz oH Ar-H (ortho to acrylic
acid)

~6.90 d, J=8.5Hz 2H ArH (orthoto
propoxy)

~6.30 d,J=16 Hz 1H =CH-COOH

~3.95 t,J=6.5Hz 2H -O-CHa-

~1.80 sextet, J = 7.0 Hz 2H -CH2-CHs

~1.05 t,J=75Hz 3H -CHs

Predicted 3C NMR Data (in CDCl3)

Chemical Shift (ppm) Assignment

~172.0 -COOH

~161.0 Ar-C-O

~146.0 Ar-CH=

~130.0 Ar-C (ortho to acrylic acid)

~127.0 Ar-C-C=

~115.0 =CH-COOH

~114.5 Ar-C (ortho to propoxy)

~70.0 -O-CHa-

~22.5 -CH2-CHs

~10.5 -CHs
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Predicted Key IR Absorptions (cm~1)

Wavenumber (cm~?) Vibration Functional Group
2500-3300 O-H stretch (broad) Carboxylic acid
~3050 C-H stretch Aromatic/Vinyl
2850-2960 C-H stretch Alkyl

~1680 C=0 stretch Carboxylic acid
~1630 C=C stretch Alkene

~1600, ~1510 C=C stretch Aromatic ring
~1250, ~1040 C-O stretch Ether

Predicted Mass Spectrometry Fragmentation

m/z Fragment

206 M]*

163 [M - CsH7]*

147 [M - CsH70O]*

135 [M - COOH - C2Ha]*
121 [C7H502]*

91 [C7H7]*

Experimental Protocols
Synthesis of 4-Propoxycinnamic acid

A plausible synthetic route to 4-Propoxycinnamic acid is via the Williamson ether synthesis
followed by hydrolysis. This protocol is adapted from the synthesis of a structurally similar

compound, (2E)-3-(4-isopropoxyphenyl)acrylic acid.
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Workflow for the Synthesis of 4-Propoxycinnamic acid

Methyl (2E)-3-(4-hydroxyphenyl)p@ 1-iodopropane, Cs2COs, DMF

Williamson Ether Synthesis
(Stir at 60 °C)

i

Methyl (2E)-3-(4-propoxyphenyl)prop-2-enoate NaOH, Ethanol, Water

N\

Ester Hydrolysis

'

Acidification (HCI)

4-Propoxycinnamic acid

Click to download full resolution via product page
A schematic of the proposed synthesis workflow.
Detailed Protocol:

o Ether Synthesis: To a solution of methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (1
equivalent) in dimethylformamide (DMF), add cesium carbonate (Cs2COs, ~2.5 equivalents)
and 1-iodopropane (~2.5 equivalents).

« Stir the reaction mixture at 60 °C for approximately 2-4 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).
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» Upon completion, cool the reaction mixture and partition it between diethyl ether and water.

e Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield crude methyl (2E)-3-(4-propoxyphenyl)prop-2-enoate.

e Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of
sodium hydroxide (NaOH, e.g., 2 M).

 Stir the mixture at room temperature overnight or gently reflux until the hydrolysis is
complete (monitored by TLC).

 Acidification and Isolation: Cool the reaction mixture and acidify it with a dilute solution of
hydrochloric acid (HCI, e.g., 1 M) until a precipitate forms.

o Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-
Propoxycinnamic acid.

e The product can be further purified by recrystallization from a suitable solvent such as
ethanol.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by 4-Propoxycinnamic acid in
human cells are limited. However, research on its derivatives and other closely related
cinnamic acid compounds provides insights into its potential biological activities.

Anti-malarial Activity

Derivatives of 4-Propoxycinnamic acid have been investigated as potential anti-malarial
agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides have
shown promising activity against Plasmodium falciparum. One derivative exhibited an ICso
value of 120 nM. While the exact mechanism for this class of compounds is not fully elucidated,
other anti-malarial drugs containing a quinoline core, which share some structural similarities,
are known to interfere with heme detoxification in the parasite's digestive vacuole. It is
hypothesized that these cinnamic acid derivatives might also disrupt essential processes within
the parasite.
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Hypothesized Anti-malarial Mechanism

4-Propoxycinnamic acid
Derivative

Plasmodium falciparum

\

Potential Parasite Target
(e.g., Heme Polymerase)

Leads to

".Essential for
Disruption of Essential
Parasite Processes

Parasite Death

Click to download full resolution via product page

A potential mechanism of anti-malarial action.

Potential Enzyme Inhibition

Cinnamic acid and its derivatives are known to inhibit various enzymes. For instance, some
derivatives have been shown to be inhibitors of tyrosinase and polyphenol oxidase, enzymes
involved in melanin synthesis and enzymatic browning, respectively. It is plausible that 4-
Propoxycinnamic acid could also exhibit inhibitory activity against these or other enzymes,
such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory
pathways. However, specific studies on 4-Propoxycinnamic acid are required to confirm
these potential activities.
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Conclusion

4-Propoxycinnamic acid is a readily synthesizable molecule with interesting potential for
further investigation, particularly in the field of anti-malarial drug discovery. While detailed
biological characterization is still needed, the information compiled in this guide provides a solid
foundation for researchers to build upon. Future work should focus on obtaining
comprehensive experimental spectroscopic data, exploring its efficacy in various biological
assays, and elucidating its precise mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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